N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as BDP-1, is a novel compound that has gained attention in the scientific community for its potential applications in various fields of research. BDP-1 is a chemical compound that belongs to the class of pyridazine derivatives and has been synthesized through a multistep process.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs have been investigated for their potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. The search for analogs with improved metabolic stability led to the discovery of compounds with minimal deacetylated metabolites, suggesting a strategic approach to enhancing drug efficacy and stability (Stec et al., 2011).
Cytochrome P450 Enzyme Involvement
The oxidative metabolism of Lu AA21004, a novel antidepressant, was explored to understand the involvement of Cytochrome P450 and other enzymes in its biotransformation. This research provided insights into the drug's metabolic pathways, highlighting the role of CYP2D6, CYP2C9, and CYP3A4/5 among others, which is crucial for optimizing drug dosing and minimizing adverse effects (Hvenegaard et al., 2012).
Glutaminase Inhibition for Cancer Therapy
The design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors represent a significant advancement in cancer therapy. Some analogs showed similar potency and improved solubility compared to BPTES, demonstrating potential for inhibiting cancer cell growth in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimalarial Activity and COVID-19 Drug Potential
Investigations into N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity have expanded into exploring their potential as COVID-19 drugs. This research utilized computational calculations and molecular docking studies to identify compounds with promising inhibitory activity against SARS-CoV-2, offering a novel approach to addressing the pandemic (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(21-11-14-6-8-17-18(10-14)26-13-25-17)12-27-20-9-7-16(22-23-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBJKCJMAORNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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